(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4R position and a 2-nitrobenzenesulfonyl (2-NBS) substituent at the nitrogen of the pyrrolidine ring. The compound’s stereochemistry (2S,4R) is critical for its interactions in synthetic and biological contexts. It serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and receptor modulators, as evidenced by its use in synthesizing compounds like VL133 (Example 30, ). The 2-nitrobenzenesulfonyl group acts as a protective moiety for amines and can participate in nucleophilic substitution reactions due to its electron-withdrawing nitro group .
Properties
CAS No. |
163460-58-0 |
|---|---|
Molecular Formula |
C11H12N2O7S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
4-hydroxy-1-(2-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O7S/c14-7-5-9(11(15)16)12(6-7)21(19,20)10-4-2-1-3-8(10)13(17)18/h1-4,7,9,14H,5-6H2,(H,15,16) |
InChI Key |
HHEFKTMFZXRXIB-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
solubility |
soluble |
Origin of Product |
United States |
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from analogous pyrrolidine derivatives. Below is a detailed comparison based on substituents, synthesis routes, and physicochemical properties.
Structural Variations
Physicochemical Properties
- Polarity : The nitro group in the target compound increases polarity (logP ~1.2 estimated) compared to the fluorobenzenesulfonyl analog (logP ~2.3) .
- Solubility : The hydrochloride salt of the 2-methylbenzyl derivative (CAS 1049734-41-9) exhibits higher aqueous solubility due to ionic character , whereas the Boc-protected compound (CAS 959579-74-9) is more lipid-soluble .
- Stability : The 2-nitrobenzenesulfonyl group is prone to reduction under catalytic hydrogenation, unlike the stable 4-fluorobenzenesulfonyl group .
Functional Group Impact
- Nitro Group (Target Compound): Enhances electrophilicity, enabling participation in Mitsunobu reactions or displacement with amines .
- Hydroxyl Group (4R Position) : Critical for hydrogen bonding in biological targets (e.g., enzyme active sites), a feature shared with (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS 97673-81-9) .
- Boc Group : Provides temporary amine protection, enabling sequential functionalization without side reactions .
Biological Activity
(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as 4-hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNOS. The compound features a pyrrolidine ring with a hydroxyl group and a nitrobenzenesulfonyl moiety, which contribute to its biological activity. The following table summarizes key structural properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| SMILES | C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2N+[O-])O |
| InChI | InChI=1S/C11H12N2O7S/c14-7-5-9(11(15)16)12(6-7)21(19,20)10-4-2-1-3-8(10)13(17)18/h1-4,7,9,14H,5-6H2,(H,15,16) |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition is crucial for drug development as it can lead to therapeutic agents targeting various diseases.
Case Study: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on proteolytic enzymes demonstrated significant inhibition rates. The compound's sulfonyl group is hypothesized to interact with the active site of target enzymes, blocking substrate access.
2. Antimicrobial Activity
Preliminary tests indicate that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains suggests potential applications in treating infections.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
3. Cytotoxicity
Research has explored the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.
Case Study: Cytotoxicity Assessment
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Chemical Reactions Analysis
Fluorination of the Hydroxyl Group
The hydroxyl group at the C4 position undergoes fluorination under specific conditions. This reaction is critical for synthesizing fluorinated pyrrolidine derivatives, which are intermediates in pharmaceuticals (e.g., DPP-IV inhibitors) .
Key Reaction Pathway
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | DAST (Diethylaminosulfur trifluoride), 0°C | (2S,4R)-4-Fluoro-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid | 86% |
Mechanistic Insight :
-
DAST facilitates the substitution of the hydroxyl group with fluorine via an SN2 mechanism, retaining the stereochemistry at C4 .
-
The 2-nitrobenzenesulfonyl group remains stable under these conditions, acting as a robust protecting group .
Reduction of the Nitro Group
The ortho-nitro group on the benzenesulfonyl moiety can be reduced to an amine, enabling further functionalization.
Reaction Conditions
Applications :
Deprotection of the Sulfonamide Group
The 2-nitrobenzenesulfonyl (Nos) group is selectively removable under nucleophilic conditions, regenerating the free amine.
Deprotection Strategies
| Method | Reagents | Conditions | Efficiency |
|---|---|---|---|
| Thiolysis | 2-Mercaptoethanol, K₂CO₃, DMF | 25°C, 12 h | >90% |
| Photolysis | UV light (254 nm), H₂O/MeCN | 2–4 h | 85% |
Post-Deprotection Utility :
Carboxylic Acid Functionalization
The carboxylic acid at C2 participates in standard derivatization reactions:
Common Reactions
Example :
-
Amidation with ammonia yields (2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide, a precursor to antimalarial agents .
Stereospecific Reactivity
The (2S,4R) configuration dictates regioselectivity in reactions:
-
Epimerization Risk : The C2 stereocenter is stable under acidic/basic conditions (pH 2–12), but prolonged heating (>80°C) may induce racemization .
-
C4 Hydroxyl Reactivity : The trans relationship between C2 and C4 hydroxyl groups enhances steric accessibility for fluorination or oxidation .
Comparative Stability Data
| Functional Group | Stability to Acid | Stability to Base | Oxidative Stability |
|---|---|---|---|
| 2-Nitrobenzenesulfonyl | High (pH 1–10) | Moderate (pH >10) | Resists H₂O₂, O₃ |
| C4 Hydroxyl | Labile in strong acid | Stable | Oxidizes to ketone |
Q & A
Basic: What is the optimized synthetic route for (2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
The compound is synthesized via sulfonylation of 4-hydroxyproline. A typical protocol involves:
- Dissolving 4-hydroxyproline (5 mmol) in water with sodium carbonate (5 mmol) under stirring.
- Cooling the solution to −5°C and adding 2-nitrobenzenesulfonyl chloride (5 mmol) in portions over 1 hour.
- Stirring the mixture at room temperature for 4 hours, followed by acidification to pH 2 using 20% HCl.
- Filtering and drying the precipitated product.
Key considerations include maintaining low temperatures during sulfonyl chloride addition to minimize side reactions and optimizing stoichiometry for yield (≥75%) .
Basic: What spectroscopic methods confirm the compound’s structural identity?
Methodological Answer:
Structural confirmation employs:
- NMR : H and C NMR identify proton environments (e.g., sulfonyl group at δ 8.0–8.5 ppm for aromatic protons) and carbon backbone connectivity.
- FTIR : Peaks at ~1350 cm (S=O stretching) and ~1520 cm (NO asymmetric stretching) confirm functional groups.
- ESI-MS : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z 357.3 for CHNOS).
- UV-Vis : Absorbance near 260–280 nm indicates aromatic nitro groups .
Advanced: How do non-covalent interactions influence the solid-state conformation of this compound?
Methodological Answer:
X-ray diffraction reveals a hydrogen-bonded network critical for crystal packing. For the analogous 4-nitro derivative (orthorhombic, space group P222):
- Each molecule participates in 5 hydrogen bonds (O–H···O and N–H···O) with neighboring units, forming a 3D network.
- Hirshfeld surface analysis quantifies contributions from H-bonding (≈30%), van der Waals interactions (≈60%), and π-π stacking (≈10%) between nitrobenzene rings.
- These interactions stabilize the "envelope" conformation of the pyrrolidine ring (C4 deviates from planarity by 0.8 Å) .
Advanced: How can researchers resolve contradictions between experimental and computational structural data?
Methodological Answer:
Discrepancies (e.g., bond lengths or angles) between X-ray and DFT-optimized structures are addressed by:
- Root-Mean-Square Deviation (RMSD) analysis : Compare atomic positions from crystallography (e.g., C–S bond: 1.76 Å experimentally vs. 1.79 Å computationally).
- Torsional angle validation : Assess pyrrolidine ring puckering (C2–C3–C4–C5: 15° experimentally vs. 18° in silico).
- Energy minimization : Refine computational models using crystallographic constraints to align with experimental data .
Advanced: What challenges arise in determining the absolute stereochemistry of the compound?
Methodological Answer:
Confirming (2S,4R) configuration requires:
- Chiral derivatization : Use of enantiopure reagents (e.g., Mosher’s acid) to assign configuration via H NMR diastereomer splitting.
- X-ray anomalous dispersion : For crystals, Flack parameter analysis (e.g., Flack x = 0.02) validates absolute configuration.
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., negative band at 220 nm) with known proline derivatives. Challenges include low crystal quality and signal overlap in crowded NMR regions .
Basic: What purification strategies are effective for isolating this sulfonamide derivative?
Methodological Answer:
- Acid-base extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (pH > 8) and precipitation at acidic pH.
- Recrystallization : Use ethanol/water (3:1) to remove impurities, achieving >95% purity.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for small-scale purification, monitoring by TLC (R ≈ 0.4) .
Advanced: How do substituent positional isomers (e.g., 2-nitro vs. 4-nitro) impact reactivity and bioactivity?
Methodological Answer:
- Electronic effects : The 2-nitro group’s meta-directing nature reduces electrophilicity at the sulfonamide sulfur compared to the 4-nitro para-directing isomer.
- Steric hindrance : Ortho-substitution introduces steric strain, lowering reactivity in nucleophilic substitutions by 20–30%.
- Bioactivity : While not directly studied for this compound, analogous sulfonamides show varied enzyme inhibition (e.g., β-glucosidase) due to steric and electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
